2-amino-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide
Description
Properties
IUPAC Name |
2-amino-N-cyclopropyl-N-(thian-4-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2OS/c1-8(12)11(14)13(9-2-3-9)10-4-6-15-7-5-10/h8-10H,2-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJSOGMSMXITDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C1CC1)C2CCSCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Tetrahydro-2H-thiopyran-4-yl Amine Core
The tetrahydro-2H-thiopyran-4-yl amine moiety is central to the molecule. Preparation methods for structurally related tetrahydro-2H-pyran-4-amine derivatives are well documented and can be adapted for the sulfur analogue.
Hydrogenation of Hydrazino Precursors:
A common approach involves the reduction of hydrazinotetrahydropyran derivatives using palladium on carbon or Raney nickel catalysts under hydrogen atmosphere. For example, 4-hydrazinotetrahydropyran hydrochloride was hydrogenated at 75°C in ethanol with 5% Pd/C, yielding 4-aminotetrahydropyran with a 72% reaction yield and 65% isolation yield of the hydrochloride salt after purification.
Industrial scale synthesis also uses Raney nickel catalysis at 80°C for 2 hours, followed by azeotropic distillation and crystallization to obtain high-purity amine hydrochloride salt.
This methodology can be adapted to the thiopyran analogue by substituting oxygen with sulfur in the ring, considering similar reactivity profiles in hydrogenation steps.Alternative Reduction Using Copper(I) Oxide:
Reduction of hydrazinotetrahydropyran hydrochloride in ethanol with copper(I) oxide and sodium hydroxide at 65°C for 1 hour yields the amine with moderate yields (50% reaction, 45% isolation). This method offers a milder alternative to Pd/C catalysis.
| Catalyst | Temperature | Solvent | Reaction Time | Yield (Reaction/Isolation) | Notes |
|---|---|---|---|---|---|
| 5% Pd/C | 75°C | Ethanol | 24 hours | 72% / 65% | Industrial scalability proven |
| Raney Nickel | 80°C | Water/EtOH mixture | 2 hours | 50% / 50% | Suitable for large scale |
| Copper(I) Oxide | 65°C | Ethanol | 1 hour | 50% / 45% | Milder conditions |
Formation of the Amide Bond (Propanamide Moiety)
The amide linkage in 2-amino-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide can be constructed via classical amide coupling techniques between the appropriate amine and propanoyl derivatives.
Acyl Chloride Coupling:
The reaction of amines with acid chlorides is a standard method. For instance, acylation of amines with 3-(3-trifluoromethyl-phenyl)-acryloyl chloride in tetrahydrofuran (THF) at 0°C to room temperature has been documented, followed by basic workup and purification to yield amide products in moderate to good yields (around 49%).
This approach can be adapted for coupling tetrahydrothiopyran amine with cyclopropyl-substituted propanoyl chloride.Reductive Amination and Subsequent Amide Formation:
Sodium triacetoxyborohydride-mediated reductive amination in dichloromethane at room temperature is used to functionalize amines with aldehydes, followed by amide bond formation steps. For example, tetrahydro-pyran-4-ylamine was reacted with aldehydes and then converted to amides with acid chlorides, yielding products in the 50-60% range.
| Method | Reagents | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| Acid chloride coupling | Acid chloride, amine, Et3N (base), THF | 0°C to RT, overnight | ~49 | Requires moisture-free conditions |
| Reductive amination + amide formation | NaB(OAc)3H, aldehyde, amine, acid chloride | RT, DCM solvent | 50-60 | Mild, selective, multi-step |
Incorporation of the Cyclopropyl Substituent
The cyclopropyl group attached to the nitrogen in the propanamide can be introduced via:
Alkylation of Amides:
Alkylation of secondary amides with cyclopropyl halides or cyclopropyl methylating agents under basic conditions is a viable route. While direct examples for this compound are limited, analogous N-alkylations are common in medicinal chemistry.Use of Cyclopropyl-substituted Amine Precursors:
Starting from cyclopropylamine or cyclopropyl-substituted amino acids can allow direct incorporation during amide bond formation, simplifying the synthetic sequence.
Purification and Characterization Notes
- The amine hydrochloride salts are often isolated by crystallization from n-butyl alcohol and ethanol mixtures, sometimes involving azeotropic distillation to remove water and solvents.
- Purity is typically confirmed by gas chromatography (GC) or mass spectrometry (MS), with reported purities up to 98-99% for intermediates.
- Column chromatography and preparative thin-layer chromatography (TLC) are used for purification of intermediates and final products when necessary.
Summary Table of Key Preparation Steps
| Step | Starting Material / Intermediate | Reagents / Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Synthesis of tetrahydrothiopyran amine | 4-hydrazinotetrahydrothiopyran derivative (inferred) | Pd/C, Raney Ni, or Cu2O | 65-80°C, 1-24 h, H2 atmosphere | 45-72 | Adapted from tetrahydropyran amine synthesis |
| Amide bond formation | Tetrahydrothiopyran amine + propanoyl chloride or acid derivative | Et3N base, THF or DCM solvent | 0°C to RT, overnight | ~50 | Classical acylation |
| Cyclopropyl substitution | Secondary amide or amine | Cyclopropyl halide or cyclopropylamine | Basic conditions, alkylation or direct coupling | Variable | Requires optimization |
| Purification | Crude amine hydrochloride or amide | Crystallization, chromatography | Azeotropic distillation, column chromatography | High purity (>98%) | Confirmed by GC, MS |
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous ether or methanol.
Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides in the presence of a strong base.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions yield the corresponding amine derivatives.
Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.
Scientific Research Applications
2-Amino-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-amino-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological and therapeutic effects. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Substituent Variations at the Nitrogen Atom
Key Observations :
Backbone and Functional Group Modifications
Key Observations :
- The propanamide backbone in the target compound offers hydrogen-bonding capacity via the amide group, critical for protein interactions, whereas propanamine or propanol derivatives may prioritize different binding mechanisms (e.g., ionic interactions) .
- Halogenated or heterocyclic substituents (e.g., thiophene, triazole) in analogs enhance target specificity but may increase toxicity risks compared to the sulfur-containing thiopyran group in the target compound .
Physicochemical and Pharmacokinetic Properties
While experimental data for the target compound are absent in the evidence, inferences can be drawn from structural analogs:
- Lipophilicity : The tetrahydro-2H-thiopyran group likely increases logP compared to phenyl-substituted propanamides but reduces it relative to naphthalene-containing derivatives .
- Solubility: The amino group and thiopyran’s sulfur atom may improve aqueous solubility over purely aromatic analogs like N-[4-(3-methylpyrazolyl)phenyl] derivatives .
Biological Activity
2-Amino-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide, a compound with potential therapeutic applications, has garnered attention in pharmacological research. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic uses based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 226.34 g/mol. The compound features a cyclopropyl group and a tetrahydrothiopyran moiety, which are significant for its biological interactions.
Research indicates that compounds similar to this compound may act through various mechanisms:
- Inhibition of Protein Kinases : Related compounds have been noted for their inhibitory effects on protein kinases, particularly those involved in fibrotic diseases and cancer progression. For instance, derivatives targeting the TGF-β type I receptor (ALK5) have shown promise as selective inhibitors with significant in vitro and in vivo efficacy .
- Modulation of Drug Resistance : Some studies suggest that structural analogs can reverse drug resistance in cancer cells by enhancing the intracellular concentration of chemotherapeutic agents like paclitaxel and doxorubicin . This suggests potential applications in overcoming multidrug resistance.
Biological Activity Data
A summary of biological activity data related to this compound is presented below:
Case Studies
- Case Study on ALK5 Inhibition : A study demonstrated that derivatives similar to this compound effectively inhibited ALK5, leading to reduced fibrotic activity in cellular models. The compound exhibited an oral bioavailability of 57.6%, making it a candidate for further development in treating fibrotic diseases .
- Reversal of Drug Resistance : In vitro studies using SW620/Ad300 cell lines revealed that compounds with similar structures significantly increased the sensitivity of these cells to paclitaxel, indicating potential as adjunct therapies in cancer treatment .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-amino-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : A multi-step synthesis is recommended, beginning with cyclopropane derivatives (e.g., cyclopropylamine) and tetrahydrothiopyran-4-yl precursors. Alkylation of the secondary amine can be achieved using NaH or KCO in anhydrous DMF or THF at 0–5°C to minimize side reactions. Purification via silica gel column chromatography (ethyl acetate/hexane gradient) ensures high purity. Reaction optimization should focus on stoichiometric control of the amide coupling agent (e.g., HATU) and inert atmosphere conditions to prevent oxidation .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound, and what key spectral signatures should researchers anticipate?
- Methodology :
- 1H/13C NMR : Cyclopropyl protons resonate at δ 1.0–1.5 ppm (multiplet), while the tetrahydrothiopyran methylene groups appear at δ 2.5–3.5 ppm. The amide NH signal is typically broad (~δ 6.5 ppm).
- IR Spectroscopy : Confirm the amide C=O stretch at ~1650 cm⁻¹ and N-H bend at ~1550 cm⁻¹.
- Mass Spectrometry (MS) : Look for the molecular ion peak [M+H] matching the theoretical molecular weight.
- X-ray Crystallography : Resolve stereochemical ambiguities in the cyclopropyl and tetrahydrothiopyran moieties .
Q. How can researchers design preliminary biological activity assays to evaluate the compound's potential pharmacological effects?
- Methodology : Conduct enzyme inhibition assays (e.g., kinases, proteases) using recombinant proteins and measure IC values via fluorometric or colorimetric substrates. For receptor binding studies, use radioligands (e.g., H-labeled analogs) and competitive displacement assays. Include dose-response curves (0.1–100 µM) and validate with positive controls (e.g., staurosporine for kinases). Cell viability assays (MTT or ATP-lite) in cancer cell lines can screen for cytotoxicity .
Advanced Research Questions
Q. What methodologies are effective in elucidating reaction mechanisms for key transformations during the compound's synthesis?
- Methodology : Employ density functional theory (DFT) calculations (B3LYP/6-31G*) to model transition states and intermediates. Isotopic labeling (e.g., C-cyclopropyl groups) can track reaction pathways via NMR. Perform kinetic studies by varying reagent concentrations and temperatures to derive rate laws. Use in situ IR or stopped-flow NMR to detect transient intermediates .
Q. How should researchers address contradictions between computational predictions and experimental data in physicochemical property analysis?
- Methodology : Re-evaluate computational parameters (e.g., solvent models, basis sets) using advanced software (Gaussian, ORCA). Cross-validate with molecular dynamics (MD) simulations to account for solvation effects. Experimentally reassess properties (e.g., logP, pKa) via potentiometric titration or HPLC retention time analysis. For melting point discrepancies, use differential scanning calorimetry (DSC) .
Q. What advanced chromatographic techniques enable separation of stereoisomers in this compound, and how can enantiomeric purity be quantified?
- Methodology : Use chiral HPLC with a polysaccharide-based column (Chiralpak AD-H) and mobile phase (hexane:isopropanol:diethylamine, 90:10:0.1). Detect enantiomers via circular dichroism (CD) or polarimetry. Quantify enantiomeric excess (ee) by integrating peak areas or using chiral shift reagents (e.g., Eu(hfc)) in H NMR .
Q. Which in vitro models are most appropriate for investigating the compound's metabolic stability, and what analytical approaches ensure accurate quantification of metabolites?
- Methodology : Incubate the compound with human liver microsomes (HLM) + NADPH cofactor. Monitor depletion over time using LC-MS/MS with a C18 column (0.1% formic acid in water/acetonitrile). Identify metabolites via high-resolution MS (HRMS) and quantify using stable isotope-labeled internal standards. Apply physiologically based pharmacokinetic (PBPK) modeling to predict hepatic clearance .
Q. How can quantum chemical calculations be integrated with experimental data to predict and optimize the compound's synthetic pathways?
- Methodology : Combine DFT-computed reaction coordinates (e.g., activation energies) with AI-driven retrosynthesis tools (e.g., ASKCOS). Validate predictions via high-throughput experimentation (HTE) in microreactors, testing 10–20 conditions in parallel (varied catalysts, solvents). Optimize yields using response surface methodology (RSM) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
